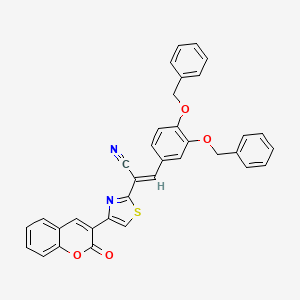

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C35H24N2O4S and a molecular weight of 568.65 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 568.65 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Multicomponent Synthesis and Characterization

Multicomponent synthesis techniques utilizing the Knoevenagel reaction have enabled the creation of complex molecules, including thiazole, selenazole, pyran, and pyridine derivatives. These syntheses involve functionally substituted pyridines and fused pyrans containing a 3-[1,3-thi(selen)azol-2-yl]-substituent, demonstrating the versatility of acrylonitrile compounds in constructing diverse molecular architectures (Dyachenko et al., 2019).

Anti-Inflammatory Potential

Novel benzothiazole clubbed chromene derivatives have been synthesized and evaluated for their anti-inflammatory potential. These studies reveal significant anti-inflammatory activity, highlighting the therapeutic applications of acrylonitrile compounds in developing new anti-inflammatory drugs (Gandhi et al., 2018).

Photophysical Applications

Compounds containing acrylonitrile groups have been studied for their photophysical properties, including color change upon the addition of amines. Such studies are crucial for developing new materials with potential applications in sensing and electronic devices (Nakayama et al., 1991).

Antibacterial Activity

Research on coumarine derivatives, including those with acrylonitrile components, has shown moderate to high activity against various bacterial strains. These findings open pathways for utilizing these compounds in designing new antimicrobial agents (Govori et al., 2013).

Mécanisme D'action

The compound “(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents . A vast array of alkenes are proven to be suitable substrates . The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration, indicating the robust transformability of the products .

Propriétés

IUPAC Name |

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24N2O4S/c36-20-28(34-37-30(23-42-34)29-19-27-13-7-8-14-31(27)41-35(29)38)17-26-15-16-32(39-21-24-9-3-1-4-10-24)33(18-26)40-22-25-11-5-2-6-12-25/h1-19,23H,21-22H2/b28-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDGIWXWTZSESX-OGLMXYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)OCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)OCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2546398.png)

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)